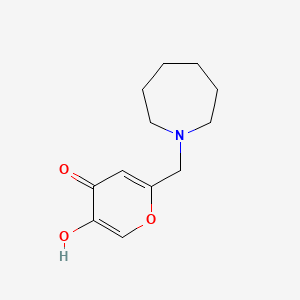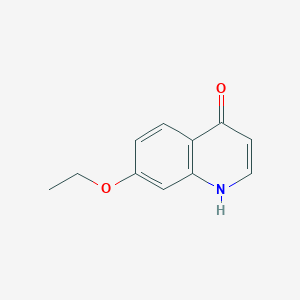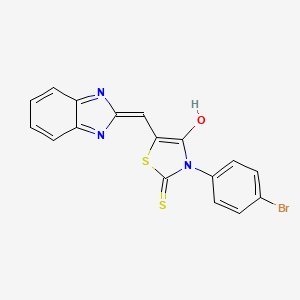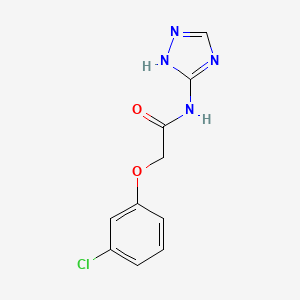
Methyl 2-(carbamoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is carbamoylated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl 2-aminobenzoate with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of methanol and benzoic acid derivatives in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated under reflux to drive the esterification to completion, followed by purification steps such as distillation or recrystallization to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(methylamino)benzoate: Similar structure but with a methylamino group instead of a carbamoyl group.
Methyl 2-(hydroxycarbamimidoyl)benzoate: Contains a hydroxycarbamimidoyl group, offering different reactivity and applications.
Uniqueness
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
2242-77-5 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
methyl 2-(carbamoylamino)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-8(12)6-4-2-3-5-7(6)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |
Clave InChI |
RASJKNFCUWOJAA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)


![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)



![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)






